![molecular formula C11H24N2 B1385891 N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine CAS No. 933719-65-4](/img/structure/B1385891.png)
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine
Overview
Description
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine (NCEEMD) is an organic chemical compound used in a variety of scientific research applications. It has a wide range of properties and is used in a variety of laboratory experiments, including those involving biochemistry, physiology, and pharmacology. NCEEMD is also used in a wide range of industrial applications, such as in the manufacture of polymers, pesticides, and other chemical products.
Scientific Research Applications
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine is used in a variety of scientific research applications, including those involving biochemistry, physiology, and pharmacology. It is used in laboratory experiments to study the effects of drugs on the human body, as well as to study the effects of various environmental pollutants. It is also used in the manufacture of polymers, pesticides, and other chemical products.
Mechanism of Action
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine is metabolized in the body by the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine acts as an inhibitor of MAO, preventing the breakdown of these neurotransmitters and allowing them to exert their effects on the body.
Biochemical and Physiological Effects
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine has a number of biochemical and physiological effects on the body. It has been found to increase serotonin levels, which can lead to improved mood and decreased anxiety. It can also reduce the levels of dopamine, which can lead to decreased motivation and increased fatigue. N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine has also been found to increase levels of norepinephrine, which can lead to improved concentration and focus.
Advantages and Limitations for Lab Experiments
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is also stable when stored at room temperature. It is also non-toxic and non-irritating, making it safe to handle and use in laboratory experiments. However, it is important to note that N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine is not approved for human consumption and should not be used in experiments involving human subjects.
Future Directions
N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine has a wide range of potential applications in the field of scientific research. It has been found to be effective in the treatment of depression and anxiety, and could potentially be used to treat other mental health conditions. It could also be used in the development of new drugs, as well as in the study of the effects of environmental pollutants on the body. Additionally, it could be used to study the effects of drugs on the body, as well as to study the effects of various environmental pollutants. Finally, it could be used to study the biochemical and physiological effects of various chemicals on the body.
properties
IUPAC Name |
N'-cyclohexyl-N'-ethyl-N-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(10-9-12-2)11-7-5-4-6-8-11/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAQRMARLNJUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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